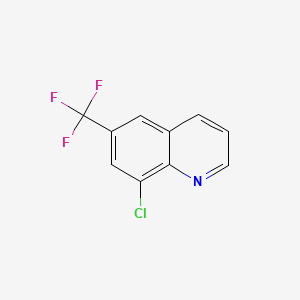

![molecular formula C14H16Br2OS2 B582424 1-(4,6-Dibromothieno[3,4-b]thiophen-2-yl)octan-1-one CAS No. 1327334-59-7](/img/structure/B582424.png)

1-(4,6-Dibromothieno[3,4-b]thiophen-2-yl)octan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-(4,6-Dibromothieno[3,4-b]thiophen-2-yl)octan-1-one” is a chemical compound .

Synthesis Analysis

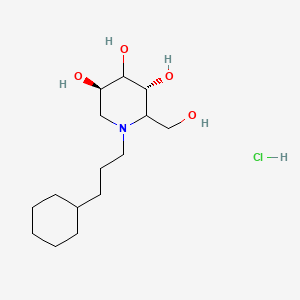

The synthesis of “1-(4,6-Dibromothieno[3,4-b]thiophen-2-yl)octan-1-one” can be achieved through chemical synthesis. A possible synthesis route is to first react 4,6-dibromo-2-thienothiophene with octanal to produce 1-(4,6-dibromo-2-thienothiophenyl)octanone, and then further chemical reactions yield the target product .Molecular Structure Analysis

The molecular formula of “1-(4,6-Dibromothieno[3,4-b]thiophen-2-yl)octan-1-one” is C14H16Br2OS2 .Physical And Chemical Properties Analysis

“1-(4,6-Dibromothieno[3,4-b]thiophen-2-yl)octan-1-one” is a solid that appears white or similar to white. It has hygroscopic properties and may degrade under light exposure. Its boiling point is 464.0±40.0 °C .科学的研究の応用

Ring-Opening Reactions and Synthesis of Polyfunctionalized Thiophenes and Enediynes : Research has explored ring-opening reactions of lithiated thienothiophenes, leading to the synthesis of polyfunctionalized thiophenes and enediynes. Such compounds have potential applications in organic chemistry and material science (Fuller, Iddon, & Smith, 1997; Fuller, Iddon, & Smith, 1999).

Synthesis and Photophysical Properties of Disilene Compounds : The synthesis and properties of disilene compounds, incorporating thiophene rings, have been studied for their unique structural and electronic characteristics, which are essential for material science applications (Hayakawa et al., 2017).

Electroactive Polymer Synthesis : The compound has been used in the synthesis of electroactive phenol-based polymers, highlighting its utility in the development of electrically conductive materials (Kaya & Aydın, 2012).

Development of Novel Oligothiophenes : Research has focused on the synthesis and study of oligothiophenes surrounded by bicyclo[2.2.2]octene frameworks, which are important for understanding the electronic properties of such compounds (Wakamiya et al., 2003; Wakamiya et al., 2004).

Electropolymerization and Electronic Properties of Polymers : The electropolymerization of related compounds has been studied, focusing on the resulting polymers' electronic properties, relevant for conductive materials (Hergué, Frère, & Roncali, 2011; Neef, Brotherston, & Ferraris, 1999).

Antimicrobial Evaluation of Novel Compounds : Novel compounds synthesized using thiophene derivatives have been evaluated for their antimicrobial activities, indicating potential applications in pharmaceuticals and biotechnology (Gomha et al., 2018).

Synthesis and Characterization of Hydroxy Pyrazolines : The Claisen–Schmidt condensation method has been employed to convert related compounds into hydroxy pyrazolines, which are characterized for their potential applications (Parveen, Iqbal, & Azam, 2008).

Safety And Hazards

特性

IUPAC Name |

1-(4,6-dibromothieno[2,3-c]thiophen-2-yl)octan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16Br2OS2/c1-2-3-4-5-6-7-10(17)11-8-9-12(18-11)14(16)19-13(9)15/h8H,2-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVGRNELNZUKTEO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)C1=CC2=C(SC(=C2S1)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16Br2OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60857057 |

Source

|

| Record name | 1-(4,6-Dibromothieno[3,4-b]thiophen-2-yl)octan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4,6-Dibromothieno[3,4-b]thiophen-2-yl)octan-1-one | |

CAS RN |

1327334-59-7 |

Source

|

| Record name | 1-(4,6-Dibromothieno[3,4-b]thiophen-2-yl)octan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-Oxa-1,4-diazaspiro[5.5]undecan-5-one](/img/structure/B582343.png)

![4,5,6,7-Tetrahydrothieno[3,2-C]pyridin-2-amine 2hcl](/img/structure/B582344.png)

![5-Methoxy-3-[4-(piperidinocarbonyl)phenyl]benzoic acid](/img/structure/B582346.png)

![Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B582353.png)

![1-[4-(1-Aminoethyl)piperidin-1-yl]ethanone](/img/structure/B582361.png)

![1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine](/img/structure/B582364.png)